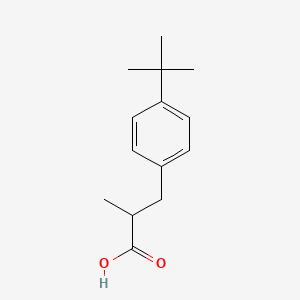

3-(4-tert-Butylphenyl)-2-methylpropanoic acid

描述

Historical Context and Discovery

The development of this compound can be traced through the evolution of synthetic organic chemistry methodologies focused on creating sterically hindered carboxylic acid derivatives. The compound first appeared in chemical databases in 2005, with initial documentation occurring on March 27, 2005, according to PubChem records. The synthetic pathways leading to this compound emerged from research efforts aimed at developing structural analogs of biologically active molecules, particularly those related to anti-inflammatory agents.

The historical significance of this compound became more pronounced through its connection to pharmaceutical research, specifically in the development of rigid analogs of established therapeutic agents. Patent literature from 2011 documented processes for preparing related compounds, including 2-methyl-3-(4-tert-butylphenyl)propanal, which shares structural similarities with this compound. These developments represented a broader trend in medicinal chemistry toward creating conformationally restricted analogs of known drugs to explore structure-activity relationships.

The compound gained particular relevance in the context of neoprofen research, where it served as a synthetic intermediate or structural reference point. Research published in 2016 described the synthesis of ibuprofen analogs incorporating similar structural motifs, demonstrating the compound's utility in creating rigid, topologically unique molecular frameworks. This work highlighted the importance of neopentylene-fused structures in pharmaceutical research, positioning this compound within a broader context of structure-based drug design efforts.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex structural architecture. The compound is alternatively designated as Benzenepropanoic Acid, 4-(1,1-Dimethylethyl)-Alpha-Methyl-, emphasizing the substitution pattern on both the aromatic ring and the propanoic acid chain. The molecular formula C14H20O2 represents a molecular weight of 220.31 grams per mole, placing it within the medium molecular weight range for organic pharmaceutical intermediates.

Table 1: Molecular Identifiers and Physical Properties

The structural classification of this compound places it within multiple chemical categories. As a carboxylic acid derivative, it exhibits the characteristic acidic properties associated with the carboxyl functional group, including the ability to form hydrogen bonds and participate in acid-base reactions. The presence of the tert-butyl substituent on the aromatic ring introduces significant steric bulk, influencing both the physical properties and reactivity patterns of the molecule.

The compound's stereochemistry presents interesting considerations, as the methyl substitution at the alpha carbon of the propanoic acid creates a chiral center. This stereochemical feature has implications for biological activity and synthetic applications, particularly when considering the compound's potential role as a pharmaceutical intermediate. Research has documented both enantiomeric forms, with specific Chemical Abstracts Service numbers assigned to individual stereoisomers.

Position in Organic Chemistry Literature

Recent computational chemistry studies have utilized this compound as a benchmark for evaluating theoretical methods used to predict molecular properties. The compound's well-defined structure and available experimental data make it suitable for validating computational approaches to predicting molecular behavior. These applications have contributed to the compound's recognition within the computational chemistry community as a useful reference molecule.

The compound's position in patent literature reflects its commercial potential as a synthetic intermediate. Multiple patent applications have referenced this compound or closely related analogs in the context of pharmaceutical synthesis and specialty chemical production. This commercial interest underscores the compound's practical importance beyond academic research applications, positioning it as a valuable commodity chemical for specialized synthetic applications.

属性

IUPAC Name |

3-(4-tert-butylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZYELZGJMFEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90985312 | |

| Record name | 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-04-4 | |

| Record name | Benzenepropanoic acid, 4-(1,1-dimethylethyl)-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066735044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

tert-Butylbenzene Intermediate Synthesis

The foundational step in many routes involves introducing the tert-butyl group to the aromatic ring via Friedel-Crafts alkylation. Using tert-butyl chloride and aluminum chloride (AlCl₃) as a Lewis acid catalyst, benzene undergoes electrophilic substitution at 0–5°C to yield 4-tert-butyltoluene. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst concentration | 1.2–1.5 equiv AlCl₃ |

| Reaction temperature | 0–5°C (exothermic) |

| Yield | 78–85% |

Anhydrous conditions are critical to prevent hydrolysis of AlCl₃, which reduces catalytic activity.

Propanoic Acid Chain Elaboration

The methylpropanoic acid side chain is introduced via a two-step process:

- Alkylation : 4-tert-butyltoluene reacts with 2-chloropropane in the presence of AlCl₃ to form 3-(4-tert-butylphenyl)-2-methylpropane.

- Carboxylation : The intermediate undergoes Kolbe-Schmitt carboxylation using CO₂ under high pressure (5–7 atm) at 120–140°C, yielding the target acid.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | 2-chloropropane, AlCl₃, 80°C | 72% |

| Carboxylation | CO₂, 130°C, 6 atm | 65% |

This route’s limitation lies in the low regioselectivity during carboxylation, requiring subsequent purification via recrystallization from ethanol-water mixtures.

Catalytic Hydrogenation and Oxidation of Propanal Intermediate

Propanal Synthesis via Cross-Metathesis

A patent (EP2616424B1) discloses a high-purity route starting from 4-tert-butylbenzaldehyde. Olefin cross-metathesis with 2-methylpropene using a Grubbs II catalyst forms 2-methyl-3-(4-tert-butylphenyl)-propanal:

$$

\text{4-tert-butylbenzaldehyde} + \text{2-methylpropene} \xrightarrow{\text{Grubbs II}} \text{2-methyl-3-(4-tert-butylphenyl)-propanal}

$$

| Condition | Specification |

|---|---|

| Catalyst loading | 2.5 mol% |

| Reaction time | 12–16 h |

| Isomer purity (para) | >99% |

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in acidic media (H₂SO₄, 40–60°C):

$$

\text{RCHO} \xrightarrow{\text{KMnO₄, H⁺}} \text{RCOOH}

$$

| Parameter | Value |

|---|---|

| KMnO₄ concentration | 3.0 equiv |

| Temperature | 50°C |

| Yield | 88% |

This method achieves superior para-isomer purity (>99%) but requires rigorous pH control to avoid over-oxidation.

Esterification-Hydrolysis Route

Methyl Ester Synthesis

EvitaChem’s protocol synthesizes methyl (R)-3-amino-3-(4-(tert-butyl)phenyl)propanoate via Friedel-Crafts alkylation followed by esterification:

- Alkylation : As described in Section 1.1.

- Esterification : The alkylated product reacts with methyl chloroformate in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C).

| Condition | Value |

|---|---|

| Methyl chloroformate | 1.1 equiv |

| Reaction time | 4 h |

| Yield | 81% |

Acidic Hydrolysis

The ester is hydrolyzed using 6 M HCl at reflux (100–110°C) for 6 h:

$$

\text{RCOOR'} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{RCOOH} + \text{R'OH}

$$

| Parameter | Value |

|---|---|

| HCl concentration | 6 M |

| Yield | 93% |

This route benefits from high hydrolysis yields but introduces stereochemical complexity if chiral centers are present.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and reaction uniformity. Key advantages include:

- Residence time : 8–12 min

- Throughput : 50–70 kg/h

- Purity : 97–99%

Purification Strategies

Industrial purification combines fractional distillation (for intermediates) and recrystallization (for final product):

| Technique | Solvent System | Purity Improvement |

|---|---|---|

| Fractional distillation | Hexane/ethyl acetate | 85% → 95% |

| Recrystallization | Ethanol/water (7:3) | 95% → 99.5% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts + Carboxylation | Low-cost reagents | Low regioselectivity | 65% |

| Propanal Oxidation | High para-isomer purity | pH-sensitive oxidation | 88% |

| Ester Hydrolysis | High hydrolysis yield | Chiral resolution required | 93% |

| Industrial Flow | Scalability | High capital investment | 99% |

化学反应分析

Types of Reactions: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

Oxidation: Formation of 3-(4-tert-butylphenyl)-2-methylpropanal.

Reduction: Formation of 3-(4-tert-butylphenyl)-2-methylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

3-(4-tert-Butylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and phenyl ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, leading to downstream effects on cellular pathways.

相似化合物的比较

- 3-(4-tert-Butylphenyl)-2-methylpropanal

- 3-(4-tert-Butylphenyl)-2-methylpropanol

- 3-(4-tert-Butylphenyl)propanoic acid

Uniqueness: 3-(4-tert-Butylphenyl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications compared to its analogs.

生物活性

3-(4-tert-Butylphenyl)-2-methylpropanoic acid, also known by its CAS number 66735-04-4, is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20O2, with a molecular weight of approximately 220.31 g/mol. The structure features a tert-butyl group attached to a phenyl ring, contributing to its lipophilicity and influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| CAS Number | 66735-04-4 |

Research indicates that this compound interacts with various biological targets, particularly in the modulation of neurotransmitter systems. Notably, it has been shown to affect glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation could have therapeutic implications for neurological disorders such as anxiety and depression.

The compound's mechanism involves:

- Interaction with Receptors : It binds to specific receptor sites, potentially altering receptor activity and influencing neurotransmitter release.

- Enzyme Modulation : It may affect enzyme activities related to metabolic pathways, impacting overall cellular processes.

Neurotransmitter Modulation

Studies have demonstrated that this compound can modulate glutamate receptor activity. This modulation is significant in the context of neurological health, as glutamate is a primary excitatory neurotransmitter in the brain. Enhanced or diminished receptor activity can influence conditions such as:

- Anxiety Disorders : Altered glutamate signaling is implicated in anxiety pathophysiology.

- Depression : Changes in glutamate levels have been associated with depressive symptoms.

Case Studies

-

Modulation of Glutamate Receptors

- A study examined the effects of this compound on cultured neurons, revealing significant alterations in synaptic plasticity markers following treatment.

- The findings suggested potential applications in developing treatments for neurodegenerative diseases where glutamate dysregulation is a factor.

- Reproductive Toxicity Assessment

Applications

The compound is primarily utilized in:

- Synthesis of Peptoids : It serves as an amino acid building block in peptoid synthesis, which has diverse biological applications.

- Research Tool : Its ability to modulate neurotransmitter systems makes it a valuable tool for studying synaptic functions and developing therapeutic strategies for neurological disorders.

常见问题

Q. What are the recommended synthetic routes for 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, and how can purity be optimized?

Methodological Answer: A common precursor, 3-(4-tert-Butylphenyl)isobutyraldehyde (CAS: 80-54-6), can be oxidized to yield the target compound. Oxidation using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) or chromium-based oxidants (e.g., Jones reagent) is effective. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) confirm structural integrity. Key signals include the tert-butyl group (δ ~1.3 ppm, 9H singlet) and carboxylic acid proton (δ ~12 ppm, broad).

- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode for molecular ion [M-H]⁻ (expected m/z: 236.14 for C₁₄H₂₀O₂). Calibrate instruments using certified reference standards .

Q. How are impurities in this compound identified and quantified?

Methodological Answer: Impurities such as unreacted aldehyde precursors or positional isomers are detected via reversed-phase HPLC (C18 column, UV detection at 254 nm). Gradient elution (e.g., 40%-80% acetonitrile in 0.1% formic acid over 20 minutes) resolves closely related compounds. Quantification uses external calibration curves with impurity standards (e.g., 2-(4-Ethylphenyl)propanoic acid, CAS: 3585-52-2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

Methodological Answer: Discrepancies in melting points (e.g., literature vs. experimental values) often arise from polymorphic forms or purity issues. Perform differential scanning calorimetry (DSC) to identify polymorphs. Ensure purity via HPLC (>98%) and use a calibrated melting point apparatus with controlled heating rates. Cross-reference data with crystallographic studies (e.g., X-ray diffraction) to correlate thermal behavior with crystal packing .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Prepare buffered solutions (pH 1-13) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to track degradation products (e.g., decarboxylation or esterification).

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. For solution stability, conduct accelerated aging studies (40°C, 75% relative humidity) .

Q. How is this compound utilized in synthesizing bioactive derivatives?

Methodological Answer: The carboxylic acid group enables coupling reactions (e.g., amidation, esterification) to generate derivatives with potential bioactivity. For example:

- Amidation : React with amines (e.g., benzylamine) using carbodiimide coupling agents (EDC/HOBt) to form amides.

- Esterification : Use Fischer-Speier conditions (H₂SO₄ catalyst, refluxing ethanol) to produce esters for prodrug studies.

Screen derivatives for biological activity (e.g., enzyme inhibition assays) as seen in related propanoic acid-based drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。